molecular formula C4H7NO2 B1580802 2-Amino-3-butenoic acid CAS No. 52773-87-2

2-Amino-3-butenoic acid

Cat. No.: B1580802
CAS No.: 52773-87-2
M. Wt: 101.10 g/mol
InChI Key: RQVLGLPAZTUBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-butenoic acid is an alpha-amino acid.
Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866280
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56512-51-7, 52773-87-2
Record name Vinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56512-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52773-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Context Within Non Proteinogenic Amino Acid Chemistry and Biology

Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids that are not among the 20 standard protein-building blocks. nih.gov With over 500 identified, NPAAs exhibit a wide array of chemical structures and biological activities. nih.gov They often function as metabolic intermediates, signaling molecules, or defense compounds in the organisms that produce them. nih.gov

2-Amino-3-butenoic acid is a prime example of an NPAA with significant biological activity. uga.edu It is classified as an α,β-unsaturated amino acid due to the presence of a double bond between the second and third carbon atoms. This structural feature is key to its reactivity. Vinylglycine, particularly the L-enantiomer, is recognized as an intermediate in certain biosynthetic pathways. uga.edunih.gov

One of the most extensively studied aspects of vinylglycine's biological role is its function as a mechanism-based inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. uga.edu These enzymes are crucial for a variety of metabolic reactions involving amino acids. uga.edu Vinylglycine acts as a "suicide inactivator" by entering the enzyme's active site and undergoing a transformation into a reactive species that covalently bonds to the PLP cofactor, thereby irreversibly inhibiting the enzyme. acs.org This potent inhibitory activity has made vinylglycine a valuable tool for studying enzyme mechanisms. acs.org

Historical Perspectives on the Discovery and Initial Academic Investigations of 2 Amino 3 Butenoic Acid

The first isolation of 2-amino-3-butenoic acid from a natural source was reported in 1974. uga.edunih.gov The D-enantiomer, D-vinylglycine, was extracted from the carpophores of the mushroom Rhodophyllus nidorosus. uga.edunih.gov This discovery marked the formal entry of vinylglycine into the catalogue of known natural products.

In the same year, the first chemical synthesis of DL-vinylglycine (a racemic mixture of both D- and L-isomers) was achieved via a Strecker synthesis using acrolein as a starting material. uga.edu This initial synthesis, however, resulted in a very low yield. uga.edu Also in 1974, Rando reported on the irreversible inactivation of the PLP-dependent enzyme aspartate aminotransferase by vinylglycine, providing the first insights into its mechanism of biological action. nih.govacs.org

Early research also identified the L-isomer of vinylglycine as a transient intermediate in enzymatic reactions. For instance, it was observed as an intermediate in the conversion of homoserine to threonine, a reaction catalyzed by threonine synthetase. uga.edunih.gov These initial findings spurred further interest in the synthesis and biological evaluation of vinylglycine and its derivatives. The challenges associated with its synthesis, such as the instability of the molecule under certain conditions, also became a focal point for synthetic organic chemists. uga.edu

Table 1: Key Milestones in the Early History of this compound

Year Milestone Significance Reference(s)
1974 Isolation of D-vinylglycine First discovery of the natural occurrence of this compound. uga.edunih.gov
1974 First chemical synthesis Demonstrated a synthetic route to racemic vinylglycine. uga.edu
1974 Report on enzyme inhibition First evidence of its mechanism-based inhibition of aspartate aminotransferase. nih.govacs.org
Post-1974 Identification as a biosynthetic intermediate Revealed its role in metabolic pathways. uga.edunih.gov

Table 2: Chemical Identifiers for this compound

Identifier L-Vinylglycine D-Vinylglycine DL-Vinylglycine
Synonyms (S)-2-Aminobut-3-enoic acid (R)-2-Aminobut-3-enoic acid (±)-2-Amino-3-butenoic acid
CAS Number 70982-53-5 52795-52-5 52773-87-2
Molecular Formula C₄H₇NO₂ C₄H₇NO₂ C₄H₇NO₂
Molecular Weight 101.10 g/mol 101.10 g/mol 101.10 g/mol

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Biosynthesis and Natural Occurrence of this compound and its Analogues 2.1. Elucidation of Biosynthetic Pathways for this compound Analogues (e.g., L-2-Amino-4-methoxy-trans-3-butenoic Acid, AMB) frontiersin.orgnih.govasm.orgnih.govbiocyc.orgresearchgate.net 2.1.1. Identification of Gene Clusters and Associated Enzymes (e.g., amb genes: AmbA, AmbB, AmbC, AmbD, AmbE) frontiersin.orgnih.govasm.orgnih.govbiocyc.orgresearchgate.net 2.1.2. Enzymatic Mechanisms in Non-ribosomal Peptide Synthesis and Thiotemplate Assembly frontiersin.orgnih.govasm.orgnih.govbiocyc.orgresearchgate.netasm.org 2.1.3. Precursor Amino Acid Identification and Metabolic Flow (e.g., L-glutamate and L-alanine) frontiersin.orgnih.govnih.govresearchgate.netasm.org 2.2. Microbial and Plant Sources of this compound and Related Compounds 2.2.1. Bacterial Production (e.g., Pseudomonas aeruginosa) frontiersin.orgnih.govasm.orgnih.govbiocyc.orgresearchgate.net 2.2.2. Fungal and Higher Plant Metabolites (e.g., from Rhodophyllus nidorosus) nih.gov

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Mechanism Based Enzyme Inactivation by 2 Amino 3 Butenoic Acid

Fundamental Principles of Mechanism-Based Inhibition (Suicide Substrates) in Relation to 2-Amino-3-butenoic Acid

Mechanism-based inhibitors, also known as suicide substrates, are a class of enzyme inactivators that are themselves unreactive until they are catalytically converted to a reactive species by the target enzyme. This process leads to the irreversible inactivation of the enzyme. This compound, also known as vinylglycine, exemplifies this type of inhibitor, particularly for enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

The fundamental principle of its action involves the enzyme mistaking this compound for its natural substrate. The enzyme then initiates its normal catalytic cycle. However, the unique structure of this compound, specifically its vinyl group, allows for the generation of a highly reactive electrophilic intermediate during the catalytic process. This reactive species then covalently bonds with a nucleophilic residue in the enzyme's active site, leading to the irreversible inactivation of the enzyme. This mechanism is characterized by its high specificity, as the inhibitor is only activated by the target enzyme.

Irreversible Inactivation of Pyridoxal Phosphate (PLP)-Dependent Enzymes

Pyridoxal phosphate (PLP) is a versatile cofactor involved in a wide array of enzymatic reactions, including transamination, decarboxylation, and elimination reactions. nih.govbeilstein-institut.de Many PLP-dependent enzymes are targets for inactivation by this compound. nih.gov The inactivation process is typically irreversible and results from the covalent modification of the enzyme or the cofactor itself. brandeis.edu

Aspartate aminotransferase, a key enzyme in amino acid metabolism, is a well-studied target of this compound. nih.gov The inactivation of this enzyme by this compound was first reported in 1974. nih.govnih.gov The process is irreversible and involves the formation of a covalent adduct between the inhibitor and the enzyme. nih.gov The mechanism proceeds through the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor. Subsequent enzymatic processing leads to the generation of a reactive species that alkylates the enzyme, rendering it inactive.

Alanine racemase is a PLP-dependent enzyme crucial for bacterial cell wall synthesis, making it an attractive target for antimicrobial agents. This compound and its halogenated derivatives, known as halovinylglycines, are potent inactivators of this enzyme. The inactivation mechanism involves the formation of a reactive amino-acrylate intermediate. This intermediate can then partition between two pathways: hydrolysis to release pyruvate (B1213749) and ammonia, or covalent modification of the enzyme's active site, leading to irreversible inhibition.

The inhibitory action of this compound extends to a variety of other PLP-dependent enzymes. These include dehydratases such as threonine/serine dehydratase and transaminases like tryptophan synthase. It has also been shown to inhibit δ-aminolevulinic acid synthetase and serine hydroxymethyltransferase. The common thread in the inactivation of these diverse enzymes is their reliance on PLP and their ability to process this compound as a substrate, leading to the generation of a reactive intermediate that ultimately causes irreversible inhibition.

Molecular Characterization of Enzyme Inactivation Mechanisms

The detailed molecular mechanisms underlying the inactivation of PLP-dependent enzymes by this compound have been the subject of extensive research. These studies have elucidated the key chemical steps involved in the process, from the initial binding of the inhibitor to the final covalent modification of the enzyme.

A critical initial step in the inactivation process is the formation of a Schiff base (or aldimine) between the amino group of this compound and the aldehyde group of the PLP cofactor. researchgate.net This reaction is reversible and is a common feature of all PLP-dependent enzyme catalysis. researchgate.net Following Schiff base formation, the enzyme abstracts a proton from the α-carbon of the inhibitor, generating a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing properties of the pyridinium (B92312) ring of the PLP cofactor. It is the subsequent rearrangement of this carbanion that leads to the formation of the reactive species responsible for the irreversible inactivation of the enzyme.

Aldimine Isomerization and Michael Acceptor Generation

The inactivation of pyridoxal 5'-phosphate (PLP)-dependent enzymes by this compound, also known as vinylglycine, is a sophisticated process initiated by the formation of an external aldimine between the amino acid and the PLP cofactor. Following this, a critical step in the inactivation pathway is an enzyme-catalyzed azaallylic isomerization. This isomerization repositions the double bond within the inhibitor-cofactor complex.

This rearrangement is pivotal as it leads to the generation of a highly reactive intermediate. Specifically, the isomerization can result in the formation of a vinylglycine ketimine. This intermediate is a potent Michael acceptor, characterized by an electron-deficient β-carbon atom, making it susceptible to nucleophilic attack. The generation of this electrophilic species within the enzyme's active site is a key event that sets the stage for irreversible inactivation.

Covalent Adduct Formation with Active Site Residues and Cofactors (e.g., PLP modification)

Once the Michael acceptor intermediate is formed, it can be attacked by a nucleophilic residue within the active site of the enzyme. This results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme. A well-characterized example of this is the inactivation of ACC (1-aminocyclopropane-1-carboxylate) synthase by L-vinylglycine. nih.gov Crystallographic studies of the inactivated enzyme have revealed a covalent bond between an active site lysine (B10760008) residue and the γ-carbon of the vinylglycine molecule. nih.gov

This covalent modification effectively and permanently blocks the enzyme's catalytic activity. In addition to forming adducts with active site residues, the reactive intermediate can also lead to the modification of the PLP cofactor itself, resulting in a stable, covalently bound cofactor adduct. This dual potential for covalent modification underscores the efficiency of this compound as a mechanism-based enzyme inactivator.

Mechanism of Covalent Adduct Formation
StepDescription
1. Aldimine FormationThis compound forms an external aldimine with the PLP cofactor.
2. IsomerizationEnzyme-catalyzed azaallylic isomerization generates a reactive Michael acceptor.
3. Nucleophilic AttackAn active site nucleophile (e.g., lysine) attacks the electrophilic β-carbon of the Michael acceptor.
4. Covalent Adduct FormationA stable, covalent bond is formed between the inhibitor and the enzyme, leading to irreversible inactivation.

Biological Countermeasures to Endogenous Enamine Toxicity: The Role of RidA Proteins

Endogenously generated enamines and other reactive intermediates can be toxic to cells if they are allowed to accumulate. To counteract this, organisms have evolved protective mechanisms. One such mechanism involves the RidA (Reactive Intermediate Deaminase A) protein family. RidA proteins are conserved across all domains of life and function to hydrolyze and deaminate reactive enamine/imine intermediates that are generated by PLP-dependent enzymes.

By catalyzing the deamination of these potentially harmful intermediates, RidA proteins prevent them from damaging other cellular components, such as enzymes and DNA. This effectively serves as a "metabolic proofreading" or "housekeeping" function, ensuring metabolic fidelity and mitigating the toxic effects of reactive byproducts of amino acid metabolism.

Comparative Mechanistic Studies with Other Vinylglycine Analogues and Enzyme Inactivators

The mechanism of enzyme inactivation by this compound can be better understood by comparing it with other vinylglycine analogues and enzyme inactivators.

L-2-amino-4-methoxy-trans-3-butenoic acid (AMB): This naturally occurring toxin also acts as an irreversible inhibitor of PLP-dependent enzymes. nih.gov Its mechanism involves the formation of a Schiff base with PLP, followed by isomerization to generate a Michael acceptor which then alkylates an active site residue. nih.gov

Cycloserine: This broad-spectrum antibiotic is a structural analog of D-alanine and inhibits enzymes involved in bacterial cell wall synthesis. nih.govchemrxiv.org It forms a covalent adduct with the PLP cofactor, leading to enzyme inactivation. escholarship.org

Ethylhydrazinoacetate: As a hydrazine (B178648) derivative, it can react with the PLP cofactor. The mechanism of action of hydrazines on PLP-dependent enzymes can involve the depletion of the cofactor.

Propargylglycine (B1618536): This acetylenic substrate analog is a mechanism-based inactivator of enzymes such as γ-cystathionase. Its inactivation mechanism involves the enzymatic conversion of the propargylglycine to a reactive allene (B1206475) that then covalently modifies the enzyme.

Amino-oxyacetate: This compound is a general inhibitor of PLP-dependent enzymes. It functions by attacking the Schiff base linkage between PLP and the enzyme, forming a stable oxime complex. youtube.com

Comparison of Enzyme Inactivators
InactivatorMechanism of ActionTarget Enzyme(s)
This compoundFormation of a Michael acceptor and covalent adduct formation with active site residues. nih.govPLP-dependent enzymes (e.g., ACC synthase, aspartate aminotransferase). nih.govnih.gov
L-2-amino-4-methoxy-trans-3-butenoic acidGeneration of a Michael acceptor and alkylation of active site residues. nih.govPLP-dependent enzymes (e.g., aspartate aminotransferase). nih.gov
CycloserineFormation of a covalent adduct with the PLP cofactor. escholarship.orgAlanine racemase, D-alanine:D-alanine ligase. nih.govchemrxiv.org
EthylhydrazinoacetateReacts with PLP cofactor.PLP-dependent enzymes.
PropargylglycineFormation of a reactive allene and covalent modification of the enzyme.γ-cystathionase.
Amino-oxyacetateFormation of a stable oxime with the PLP cofactor. youtube.comPLP-dependent enzymes (e.g., GABA-T, aspartate aminotransferase). youtube.com

Chemical Synthesis and Derivatization of 2 Amino 3 Butenoic Acid

Development of Stereoselective Synthetic Routes to 2-Amino-3-butenoic Acid and its Enantiomers

The synthesis of enantiomerically pure this compound, also known as vinylglycine, has been a significant area of research due to its role as a mechanism-based inhibitor of several pyridoxal (B1214274) phosphate-dependent enzymes. nih.gov Early approaches to obtaining its enantiomers often involved the resolution of a racemic mixture. For instance, (D,L)-vinylglycine, synthesized via a Strecker synthesis using acrolein, was subjected to fermentation with baker's yeast to yield D-vinylglycine. nih.govunl.edu Another resolution method involved a papain-mediated esterification of racemic vinylglycine, which was prepared through a Neber rearrangement of an N-chloroimidate. nih.govunl.edu

More direct asymmetric syntheses have since been developed. One of the pioneering methods for synthesizing L-vinylglycine with high optical purity (99% enantiomeric excess) started from L-methionine. unl.edu This process involved the controlled oxidation of L-methionine to its sulfoxide, followed by pyrolysis, which yielded the protected vinylglycine product. unl.edu Another efficient route to L-vinylglycine begins with L-homoserine lactone, achieving a 72% yield and an optical yield of ≥95% over four steps. nih.gov This synthesis utilizes acid-labile protecting groups for the amino (Boc) and carboxyl (diphenylmethyl ester) functions and employs a phenylselenolate equivalent for the key lactone cleavage step. nih.gov

These stereoselective routes are crucial for providing access to specific enantiomers of this compound, which are essential for studying its biological activities and for use as chiral building blocks in further synthetic applications.

Synthetic Strategies for α-Vinyl Amino Acid Scaffolds

The α-vinyl amino acid scaffold, of which this compound is the parent member, is a key structural motif in a variety of biologically active molecules. nih.govspringernature.com Consequently, numerous synthetic strategies have been developed to construct this framework. These methods can be broadly categorized based on the approach to introducing the vinyl group.

One common strategy involves the elimination of a leaving group from the β-position of a suitable amino acid precursor. For example, derivatives of amino acids such as methionine and homoserine have been successfully converted to protected forms of vinylglycine through elimination reactions. nih.govunl.edu

Another widely used approach is the Strecker synthesis, which involves the reaction of an α,β-unsaturated aldehyde, such as acrolein, with a cyanide source and an amine. nih.govspringernature.com This method directly assembles the α-amino nitrile precursor to the α-vinyl amino acid.

Furthermore, olefination reactions of α-amino aldehydes or ketones provide a direct route to the vinyl group. The Wittig reaction and its variants are commonly employed for this transformation. Additionally, organometallic reagents have been utilized in various synthetic strategies to construct the α-vinyl amino acid scaffold.

The choice of synthetic strategy often depends on the desired stereochemistry and the presence of other functional groups in the target molecule. These diverse methodologies have enabled the synthesis of a wide range of α-vinyl amino acids beyond the parent vinylglycine. springernature.com

Preparation of Alkoxy- and Other Substituted this compound Derivatives (e.g., (E)-4-Alkoxy-2-amino-3-butenoic acid derivatives)

The synthesis of substituted derivatives of this compound, particularly those with alkoxy groups at the 4-position, has been explored to generate novel amino acid analogues with potential biological activity. One notable example is the synthesis of (E)-4-Alkoxy-2-formylamino-3-butenoic acid derivatives. This preparation is achieved in two steps starting from 3-alkoxy-1-isocyanopropenes. The key step in this synthesis is the alkoxycarbonylation of 3-alkoxy-1-isocyano-1-lithiopropenes with alkyl chloroformates. This reaction affords the corresponding 4-alkoxy-2-isocyano-3-butenoates, which are then readily converted to the target (E)-4-Alkoxy-2-formylamino-3-butenoic acid derivatives through acidic hydrolysis.

Another significant derivative is L-2-amino-4-methoxy-trans-but-3-enoic acid, which has been studied as an inhibitor of S-adenosylmethionine (AdoMet) synthetase. nih.gov The synthesis of this and related compounds provides valuable tools for probing enzyme mechanisms and for the development of potential therapeutic agents. The closely related analogue, L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB), has also been synthesized and evaluated as a competitive inhibitor of AdoMet synthetase with respect to L-methionine. nih.gov

The following table summarizes some of the key substituted this compound derivatives and their synthetic precursors.

Derivative NameKey PrecursorSynthetic Approach
(E)-4-Alkoxy-2-formylamino-3-butenoic acid3-Alkoxy-1-isocyanopropeneAlkoxycarbonylation followed by hydrolysis
L-2-amino-4-methoxy-trans-but-3-enoic acidNot specified in provided contextNot specified in provided context
L-2-amino-4-methylthio-cis-but-3-enoic acidNot specified in provided contextRational design based on L-2-amino-4-methoxy-cis-but-3-enoic acid

Methodologies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. nih.gov In the context of this compound (vinylglycine), isotopic labeling has been instrumental in understanding its role in various biological processes. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the tracking of the molecule and its fragments through complex transformations. chempep.commedchemexpress.com

A key application of isotopically labeled vinylglycine is in the study of enzyme mechanisms. For example, the synthesis of (R)-[4-²H₂] this compound has been reported. documentsdelivered.com This deuterated analogue can be used to probe the stereochemistry of enzymatic reactions and to determine whether specific C-H bonds are broken during catalysis. By analyzing the distribution of the isotopic label in the products of an enzymatic reaction, researchers can gain detailed insights into the catalytic mechanism.

The synthesis of isotopically labeled amino acids can be achieved through chemical synthesis or biosynthetic methods. chempep.com Chemical synthesis offers precise control over the position of the label, while biosynthetic methods can be used to produce uniformly labeled compounds. For mechanistic studies, site-specific labeling is often preferred as it provides more detailed information.

The table below provides an overview of common isotopes used in labeling amino acids and the primary analytical techniques for their detection.

IsotopeNatural Abundance (%)Analytical TechniqueApplication in Mechanistic Studies
²H (Deuterium)0.015Mass Spectrometry, NMR SpectroscopyProbing C-H bond cleavage, determining stereochemistry
¹³C1.1Mass Spectrometry, NMR SpectroscopyTracing carbon skeletons, identifying metabolic pathways
¹⁵N0.37Mass Spectrometry, NMR SpectroscopyFollowing nitrogen metabolism, studying peptide bond formation

Chemical Transformations and Functionalization of this compound to Yield Novel Analogues

The vinyl group of this compound provides a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of novel amino acid analogues. These transformations can target the double bond, the amino group, or the carboxylic acid group, leading to derivatives with modified properties and potential biological activities.

One important transformation is the Michael addition to the vinyl group. This reaction allows for the introduction of various nucleophiles at the γ-position, leading to the formation of substituted aminobutanoic acids. For example, L-vinylglycine has been shown to undergo γ-addition in the active site of L-methionine γ-lyase. nih.gov

The double bond can also participate in cycloaddition reactions, providing access to cyclic amino acid derivatives. Additionally, oxidation of the vinyl group can lead to the formation of epoxides or diols, which are valuable chiral building blocks for further synthesis.

The amino and carboxylic acid groups can be functionalized using standard peptide chemistry techniques. The amino group can be acylated or alkylated, while the carboxylic acid can be converted to esters, amides, or other derivatives. These modifications can be used to create peptidomimetics or to attach reporter groups for biological studies.

The functionalization of this compound has been instrumental in the development of mechanism-based enzyme inhibitors. For instance, vinylglycine itself is an irreversible inhibitor of several transaminases. nih.gov Its analogues have been designed to target other enzymes with high specificity.

Utilization of this compound as a Precursor in Organic Synthesis (e.g., Methionine production via free radical addition of methyl mercaptan)

This compound serves as a valuable precursor in organic synthesis, most notably in an alternative route for the production of methionine. google.com Methionine is an essential amino acid widely used as a supplement in animal feed. google.com A patented process describes the preparation of methionine through the free radical addition of methyl mercaptan to this compound. google.com

This reaction is typically initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN). google.com The addition of the methyl mercaptan across the terminal double bond of this compound directly yields 2-amino-4-(methylthio)butanoic acid, which is methionine. google.com This method presents an alternative to the traditional industrial synthesis of methionine, which often involves multiple steps starting from acrolein and methyl mercaptan. researchgate.net

The use of this compound as a direct precursor in this process is advantageous as it simplifies the synthetic route. The reaction conditions, including temperature and pressure, can be controlled to ensure the efficient addition of methyl mercaptan and to minimize side reactions. google.com

The following table outlines the key components of this synthetic route to methionine.

ReactantReagentInitiatorProduct
This compoundMethyl mercaptanAzobisisobutyronitrile (AIBN)Methionine (2-Amino-4-(methylthio)butanoic acid)

Biological and Biomedical Implications of 2 Amino 3 Butenoic Acid Research

Impact on Cellular Amino Acid Metabolism

Perturbation of Threonine Catabolism and Related Pathways

2-Amino-3-butenoic acid, as an analogue of the essential amino acid threonine, has the potential to perturb threonine catabolism and its associated metabolic pathways. In mammals, threonine is primarily catabolized through two main pathways. The major pathway, accounting for 70-80% of threonine degradation, is initiated by the enzyme L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-oxobutyrate. frontiersin.org This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase to form glycine (B1666218) and acetyl-CoA. nih.gov A secondary pathway involves the enzyme serine/threonine dehydratase, which directly converts threonine to α-ketobutyrate and ammonia. researchgate.net

Given the structural similarity between this compound and threonine, it is plausible that this compound could act as a competitive inhibitor or a substrate for the enzymes involved in these pathways, thereby disrupting the normal breakdown of threonine. Such interference could lead to an accumulation of threonine or a deficiency in its catabolic products, which are crucial for various cellular functions, including energy production via the tricarboxylic acid (TCA) cycle. nih.gov

Influence on Branched-Chain Amino Acid Homeostasis and Associated Disorders

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids with crucial roles in protein synthesis and energy metabolism. nih.gov The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which transfer the amino group from a BCAA to α-ketoglutarate, forming a branched-chain α-keto acid (BCKA) and glutamate. nih.govmdpi.com This transamination step is vital for maintaining BCAA homeostasis, and its dysregulation has been linked to metabolic disorders such as obesity and type 2 diabetes. nih.govnih.gov

This compound is known to be an irreversible inhibitor of aspartate aminotransferase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govdrugbank.com Since BCATs are also PLP-dependent enzymes, it is conceivable that this compound could inhibit their activity. mdpi.com By inhibiting BCATs, this compound could disrupt the initial step of BCAA catabolism, leading to an accumulation of BCAAs. Elevated levels of BCAAs and their metabolites have been shown to impair insulin (B600854) signaling and induce inflammatory responses, contributing to the pathophysiology of metabolic diseases. nih.gov

Role as a Biologically Active Metabolite and Toxin

Antimetabolite Activity against Prokaryotic Organisms (e.g., Bacillus spp., Escherichia coli)

This compound and its derivatives exhibit significant antimetabolite activity against a range of prokaryotic organisms. A closely related compound, L-2-amino-4-methoxy-trans-3-butenoic acid, has been identified as a growth inhibitor of Bacillus subtilis and Escherichia coli. frontiersin.org The antibacterial effect of vinylglycine and its analogues is often attributed to their ability to interfere with essential metabolic pathways. nih.gov

The antimetabolite properties of these compounds can stem from their structural similarity to essential amino acids, leading to their uptake by bacterial amino acid transporters. nih.gov Once inside the cell, they can disrupt metabolic processes. For instance, resistance to vinylglycine analogues in Erwinia amylovora has been linked to mutations in genes encoding for L-asparagine and L-arginine transporters, suggesting that these transporters are the entry points for the antibiotic into the bacterial cell. nih.gov

Organism Compound Observed Effect
Bacillus subtilisL-2-amino-4-methoxy-trans-3-butenoic acidGrowth inhibition frontiersin.org
Escherichia coliL-2-amino-4-methoxy-trans-3-butenoic acidGrowth inhibition frontiersin.org
Erwinia amylovora4-formylaminooxyvinylglycine (FVG)Antibiotic activity nih.gov
Erwinia amylovora4-aminoethoxyvinylglycine (AVG)Antibiotic activity nih.gov

Toxic Effects on Eukaryotic Cells and Organisms (e.g., Walker carcinosarcoma cells, rat hepatocytes)

The toxic effects of this compound and its derivatives are not limited to prokaryotes; they also exert significant cytotoxicity on eukaryotic cells. Research on the related compound L-2-amino-4-methoxy-trans-3-butenoic acid has demonstrated its inhibitory action on key enzymes in eukaryotic cells. Specifically, it has been shown to inhibit serine hydroxymethyltransferase in Walker carcinosarcoma cells and aspartate aminotransferase in rat hepatocytes. frontiersin.org

The inhibition of these enzymes can have profound consequences for cellular metabolism and survival. Serine hydroxymethyltransferase is a crucial enzyme in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids. Its inhibition can thus disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells. Similarly, the inhibition of aspartate aminotransferase can interfere with amino acid metabolism and the malate-aspartate shuttle, impacting cellular energy production.

Cell/Organism Compound Target Enzyme Effect
Walker carcinosarcoma cellsL-2-amino-4-methoxy-trans-3-butenoic acidSerine hydroxylmethyl transferaseInhibition frontiersin.org
Rat hepatocytesL-2-amino-4-methoxy-trans-3-butenoic acidAspartate aminotransferaseInhibition frontiersin.org

Mechanisms of Growth Inhibition and Cellular Dysfunction

The primary mechanism underlying the growth inhibitory and cytotoxic effects of this compound and its analogues is the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes. frontiersin.org PLP is a crucial cofactor for a wide variety of enzymes, particularly those involved in amino acid metabolism, such as transaminases, decarboxylases, and racemases. nih.gov

These vinylglycine compounds act as "suicide substrates" for PLP-dependent enzymes. Upon binding to the active site of the enzyme, the vinyl group of the inhibitor undergoes a chemical transformation that leads to the formation of a covalent bond with the enzyme, thereby permanently inactivating it. nih.gov This irreversible inhibition of multiple, vital enzymes disrupts numerous metabolic pathways simultaneously, leading to a cascade of cellular dysfunction, including the depletion of essential metabolites, inhibition of protein and nucleotide synthesis, and ultimately, cell growth arrest and death. frontiersin.orgnih.gov

Neurobiological Research and Potential Neurological Relevance

Current scientific literature accessible through extensive searches does not provide specific investigations into the neurotoxic mechanisms of this compound. While the metabolism of some amino acids can lead to the production of neurotoxic compounds, the metabolic pathways of this compound and its potential for generating neurotoxic metabolites have not been a significant focus of published research. General mechanisms of neurotoxicity often involve the overstimulation of neurotransmitter receptors, disruption of cellular energy metabolism, or the generation of reactive oxygen species, but the role of this compound in these processes remains unelucidated.

There is a lack of direct scientific evidence from available research to suggest that this compound has implications for excitotoxicity and neuronal injury. Excitotoxicity is a pathological process in which neurons are damaged and killed by the overactivation of excitatory amino acid receptors, such as the NMDA and AMPA receptors by neurotransmitters like glutamate. While some amino acids, such as glycine, can modulate these receptors, there are no specific studies that have demonstrated a similar role for this compound. Therefore, any potential connection between this compound and excitotoxic neuronal injury is speculative at this time and requires further investigation.

Chelation and Interaction with Divalent Metal Ions (e.g., Beryllium(II), Cobalt(II)) in Biological Systems

This compound has been shown to form complexes with divalent metal ions, a process known as chelation. The stability of these complexes is a critical factor in understanding the potential biological effects of both the amino acid and the metal ions. A study utilizing paper ionophoretic technique has determined the stability constants of binary complexes of this compound with beryllium(II) and cobalt(II).

The stability constants (log K values) indicate the strength of the bonding between the metal ion and the amino acid. A higher stability constant suggests a stronger bond. The study found that the beryllium(II)-α-aminobutenoic acid complex has a high stability constant, indicating strong bonding. In contrast, the cobalt(II)-α-aminobutenoic acid complex has a lower stability constant, suggesting weaker bonding. The stability constants for the 1:1 (ML) and 1:2 (ML2) complexes were determined at an ionic strength of 0.1 Mol L-1 and a temperature of 35°C.

Stability Constants of Beryllium(II) and Cobalt(II) Complexes with this compound
Metal Ionlog K1 (ML)log K2 (ML2)
Beryllium(II)7.19 ± 0.095.91 ± 0.11
Cobalt(II)4.19 ± 0.033.57 ± 0.07

These findings are significant as they provide insight into how this compound might interact with essential or toxic metal ions within biological systems, potentially influencing their transport, availability, and toxicity.

Applications in Biochemical and Pharmacological Research

This compound, also known as vinylglycine, serves as a valuable tool in biochemical research, particularly as a mechanistic probe for enzyme function. It is recognized as an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. drugbank.comnih.gov This inhibitory action is often mechanism-based, meaning the enzyme itself converts the inhibitor into a reactive species that then inactivates the enzyme.

One of the well-studied targets of vinylglycine is aspartate aminotransferase. drugbank.comnih.gov The mechanism of inhibition involves the formation of a Schiff base between the enzyme and vinylglycine, followed by enzymatic conversion into a highly reactive intermediate that covalently modifies an active site residue, leading to irreversible inactivation. drugbank.com This property makes vinylglycine a "suicide substrate."

Furthermore, L-vinylglycine has been shown to be a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene (B1197577). nih.gov Interestingly, for ACC synthase, L-vinylglycine also acts as an alternative substrate, undergoing deamination to produce α-ketobutyrate and ammonia. The enzyme-L-vinylglycine complex partitions to products approximately 500 times for every inactivation event. nih.gov This dual role as both a substrate and an inactivator provides detailed insights into the catalytic mechanism of the enzyme. Vinylglycine has also been examined as a potential inactivator of D-amino acid oxidase and L-amino acid oxidase, demonstrating specificity in its action. acs.org

The ability of this compound to covalently modify enzyme active sites makes it an effective probe for identifying and characterizing these sites, thereby elucidating enzyme mechanisms.

While this compound itself is primarily a research tool, the potential for its derivatives as therapeutic agents is an area of scientific inquiry. However, based on available research, the exploration of its derivatives for the specific applications of enzyme inhibitors for mood disorders, ALK inhibitors, and adenosine (B11128) A3 receptor modulators is not well-documented.

Enzyme Inhibitors for Mood Disorders: There is currently no direct evidence in the scientific literature to suggest that derivatives of this compound are being investigated as enzyme inhibitors for the treatment of mood disorders. Research into treatments for mood disorders often targets enzymes such as monoamine oxidase (MAO) or glycogen (B147801) synthase kinase 3 (GSK-3), but a link to vinylglycine derivatives has not been established.

ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is a validated target in certain cancers, and several small-molecule ALK inhibitors have been developed. The synthesis of these inhibitors typically involves complex heterocyclic scaffolds, and a review of the synthetic routes for prominent ALK inhibitors does not indicate the use of this compound or its derivatives as a starting material or key intermediate.

Adenosine A3 Receptor Modulators: The adenosine A3 receptor is a G protein-coupled receptor that has been implicated in various physiological processes, making it a target for therapeutic intervention. The development of modulators for this receptor has focused on adenosine analogs and other heterocyclic compounds. There is no readily available scientific literature to suggest that derivatives of this compound are being explored as adenosine A3 receptor modulators.

Role in Plant Hormone Regulation (e.g., Ethylene Biosynthesis Inhibition by (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride, AVG)

The regulation of plant hormones is a critical aspect of plant growth, development, and response to environmental stimuli. nih.govmdpi.com A derivative of this compound, known as (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride, commonly referred to as aminoethoxyvinylglycine (AVG), plays a significant role in this regulatory process, specifically by inhibiting the biosynthesis of ethylene. sigmaaldrich.comnih.gov Ethylene, a gaseous plant hormone, is integral to processes such as fruit ripening, senescence (aging), and abscission (the shedding of parts like leaves or fruit). nih.govresearchgate.net

The biosynthesis of ethylene in plants follows a well-defined pathway, starting from the amino acid methionine. Methionine is converted to S-adenosylmethionine (SAM), which is then transformed into 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. In the final step, ACC is converted to ethylene by the enzyme ACC oxidase. escholarship.orgmdpi.com

AVG functions as a potent inhibitor of this pathway. ashs.org It specifically targets and competitively inhibits the activity of ACC synthase, the key enzyme responsible for converting SAM to ACC. escholarship.orgmdpi.comfrontiersin.org By binding to the active site of ACC synthase, AVG prevents the synthesis of ACC, which is the direct precursor to ethylene. escholarship.orgashs.org This disruption effectively suppresses the plant's ability to produce ethylene, thereby influencing the physiological processes that ethylene governs. mdpi.com

The inhibition of ethylene biosynthesis by AVG has numerous practical applications in agriculture and horticulture. By delaying the ripening process, it can extend the harvest period and improve the shelf life of various fruits. escholarship.orgishs.org Research has demonstrated that AVG treatment can delay fruit softening, maintain firmness, and reduce senescence-related disorders in fruits like pears, apples, peaches, and plums. mdpi.comnih.gov For instance, in 'Golden Supreme' apples and 'Huangguan' pears, AVG applications inhibited ethylene production, resulting in slower ripening and better maintenance of fruit quality during storage. escholarship.orgmdpi.com Beyond fruit ripening, AVG is also used to study ethylene's role in other plant processes, such as gravitropism and to reduce premature fruit and flower drop, thereby increasing yield. sigmaaldrich.comescholarship.org

Table 1: Documented Effects of AVG on Ethylene Inhibition in Various Plant Species

Plant SpeciesEffect of AVG ApplicationReference
Apple (e.g., 'Golden Supreme', 'McIntosh')Inhibited ethylene production, delayed ripening, increased fruit firmness. escholarship.orgmdpi.com
Pear (e.g., 'Bartlett', 'Huangguan')Strongly inhibited ethylene production, delayed respiratory climacteric and ripening, reduced core browning. mdpi.comnih.gov
PeachInhibited ethylene biosynthesis, increased fruit quality. escholarship.org
PlumDecreased ethylene generation, increased postharvest fruit firmness. escholarship.org
OliveDecreased ethylene production, reduced flower abortion. escholarship.org
Annual BluegrassSuppressed ethylene accumulation under heat stress, delaying leaf senescence. ashs.org

Advanced Research Directions and Future Perspectives on 2 Amino 3 Butenoic Acid

Deeper Elucidation of Uncharacterized Biosynthetic and Metabolic Pathways

While 2-amino-3-butenoic acid itself is a known compound, the biosynthesis of its naturally occurring derivatives is an active area of research. A prime example is the toxin L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), produced by the opportunistic pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org The production of AMB is orchestrated by a five-gene cluster (AmbA-E) that encodes for a complex enzymatic machinery. nih.gov

Detailed biochemical studies have revealed that AMB is synthesized via a non-ribosomal peptide synthetase (NRPS) system. frontiersin.org The process begins with the assembly of a tripeptide precursor, L-Ala-L-Glu-L-Ala, on the NRPS enzymes AmbB and AmbE. nih.gov The central L-glutamate residue is then converted into the AMB core through the action of two iron(II)/α-ketoglutarate-dependent oxygenases, AmbC and AmbD. nih.gov This thiotemplate-based synthesis, where the growing peptide is tethered to the enzyme complex, is a remarkable example of a characterized pathway for a vinylglycine derivative. nih.gov

Rational Design and Synthesis of Highly Specific Enzyme Inactivators and Bioactive Analogues

This compound is a well-established mechanism-based inactivator, or "suicide substrate," for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov These enzymes are crucial for amino acid metabolism. The vinyl group of the inhibitor is key to its function. Once the inhibitor binds to the enzyme's active site, the enzyme's own catalytic mechanism converts the vinylglycine into a highly reactive intermediate, which then covalently and irreversibly binds to the enzyme, permanently inactivating it. nih.govnih.gov

Notable targets of this compound include:

Aspartate aminotransferase: An essential enzyme in amino acid synthesis and degradation. nih.govnih.gov

1-Aminocyclopropane-1-carboxylate (ACC) synthase: The key enzyme in the biosynthesis of ethylene (B1197577), a critical plant hormone. nih.gov

The known mechanism of inactivation provides a solid foundation for the rational design of new, highly specific inhibitors. By modifying the structure of this compound, researchers can aim to improve its affinity and selectivity for a single target enzyme, thereby reducing off-target effects. Synthetic chemistry plays a pivotal role in this endeavor, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.govacs.org For instance, altering the substituents on the carbon backbone or modifying the carboxyl and amino groups could fine-tune the molecule's binding properties. The goal is to develop analogues that are not only potent but also exquisitely selective for their intended target, which is a critical requirement for therapeutic agents.

Table 1: Key Enzyme Targets of this compound (Vinylglycine)
Enzyme TargetEnzyme Commission (EC) NumberBiological RoleType of InhibitionReference
Aspartate Aminotransferase2.6.1.1Amino acid metabolismIrreversible / Mechanism-based nih.govnih.gov
Alanine Transaminase2.6.1.2Amino acid metabolismMechanism-based nih.gov
1-Aminocyclopropane-1-carboxylate (ACC) Synthase4.4.1.14Ethylene biosynthesis in plantsMechanism-based nih.gov
D-amino acid Transaminase2.6.1.21Bacterial cell wall synthesisMechanism-based nih.gov

Development of Strategies to Counteract or Harness this compound-Mediated Toxicity

The very property that makes this compound a potent enzyme inactivator—its ability to disrupt essential metabolic pathways—is also the source of its toxicity. The derivative L-2-amino-4-methoxy-trans-3-butenoic acid is known to be toxic to both prokaryotic and eukaryotic cells. nih.govfrontiersin.org This broad-spectrum toxicity arises from the indiscriminate inhibition of multiple PLP-dependent enzymes that are vital for cell survival.

Future research should focus on two parallel strategies: counteracting its toxicity and harnessing it for therapeutic benefit.

Counteracting Toxicity: Understanding the precise mechanisms of toxicity is the first step toward developing antidotes or protective strategies. If toxicity is primarily due to the inhibition of a specific enzyme, one potential strategy could be the supplementation with high concentrations of that enzyme's natural substrate, which would competitively protect the enzyme from the inhibitor. Another approach could involve enhancing the body's natural detoxification pathways. For example, general strategies to mitigate toxicity from other compounds have involved supplementing with amino acids like glycine (B1666218) or N-acetylcysteine to bolster the synthesis of glutathione, a major cellular antioxidant. nih.gov Investigating whether such strategies are effective against vinylglycine-induced stress is a promising research avenue.

Harnessing Toxicity: The toxicity of this compound can be leveraged for therapeutic purposes, particularly if it can be directed toward pathogenic cells. This forms the basis of its exploration in drug discovery. By designing analogues that are selectively transported into or activated within target cells (e.g., bacteria or cancer cells), the toxic effect can be localized, minimizing harm to healthy host cells.

Exploration of this compound and its Derivatives in Drug Discovery (e.g., Antimicrobials, Antineoplastics)

The ability of this compound to irreversibly inhibit essential enzymes makes it and its derivatives attractive candidates for drug development.

Antimicrobials: Many bacteria rely on specific transaminases for the synthesis of their cell walls and essential amino acids. For example, D-amino acid transaminase is a crucial enzyme in bacteria that is not found in humans, making it an excellent target for selective antimicrobial therapy. nih.gov An inhibitor based on the vinylglycine scaffold that specifically targets this enzyme could lead to a new class of antibiotics. The natural toxicity of the derivative AMB against prokaryotes further supports this direction. nih.gov

Antineoplastics: Cancer cells often exhibit altered metabolic profiles compared to healthy cells, a phenomenon known as metabolic reprogramming. They may become highly dependent on certain metabolic pathways, including specific amino acid synthesis or degradation routes. Targeting the enzymes in these pathways with a highly specific vinylglycine analogue could selectively kill cancer cells while sparing normal tissues. The development of such targeted therapies is a major goal in modern oncology.

The core challenge in this field is achieving specificity. The parent compound, this compound, is too indiscriminate. Therefore, future success hinges on the rational design and synthesis of derivatives that exhibit high selectivity for microbial or cancer-specific enzyme targets.

Integration of Omics Technologies for Comprehensive Biological System Analysis

To fully understand the biological impact of this compound, a systems-level approach is necessary. Omics technologies, which allow for the large-scale measurement of biological molecules, are indispensable tools for this purpose. nih.govnih.gov A multi-omics strategy would provide a comprehensive picture of the cellular response to the compound.

Transcriptomics (RNA-seq): This technique measures the expression levels of all genes in a cell. Exposing cells to this compound and analyzing the resulting changes in gene expression can reveal which signaling pathways and stress responses are activated, providing clues about its mechanism of action and toxicity. mdpi.comnih.gov

Metabolomics: This is the systematic study of all small-molecule metabolites in a cell or organism. nih.gov By profiling the metabolome after treatment with this compound, researchers can directly see the downstream consequences of enzyme inhibition, identifying which metabolic pathways are blocked and which alternative pathways are activated. nih.govmdpi.com

Integrating data from these different omics layers will allow for the construction of detailed computational models of the compound's effects. nih.govresearchgate.net This systems biology approach can help predict off-target effects, identify biomarkers of exposure or toxicity, and uncover novel therapeutic targets, thereby accelerating the rational design of safer and more effective drugs based on the this compound scaffold.

Table 2: Hypothetical Integrated Omics Strategy for Analyzing this compound Effects
Omics TechnologyObjectivePotential FindingsReference for Methodology
Transcriptomics (e.g., RNA-seq)Identify genes and pathways transcriptionally altered upon exposure.Upregulation of stress response genes; downregulation of genes in inhibited metabolic pathways. mdpi.comnih.gov
Proteomics (e.g., Mass Spectrometry)Quantify changes in protein abundance and identify direct protein targets.Identification of inhibited enzymes; changes in abundance of metabolic proteins.
Metabolomics (e.g., LC-MS/GC-MS)Measure global changes in small molecule metabolites.Accumulation of substrates of inhibited enzymes; depletion of downstream products. nih.govnih.gov
Systems Biology Integration Construct a network model of the compound's biological effects.A comprehensive map of molecular perturbations, revealing mechanisms of action and toxicity. nih.govnih.gov

Q & A

Q. What are the recommended analytical methods for quantifying 2-amino-3-butenoic acid in biological samples?

Quantification requires high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. Harmonized methods for amino acid analysis, such as those outlined in General Information documents for pharmacopeial standards (e.g., JP-listed products), recommend using pre-column derivatization with ortho-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to enhance sensitivity and resolution . Validate methods using internal standards (e.g., norvaline) to account for matrix effects.

Q. How can researchers ensure stability during storage of this compound?

Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or degradation. Stability studies indicate that maleate or succinate buffers (pH 6.0–7.5) with EDTA (0.1–1 mM) can stabilize solutions for short-term use . Avoid prolonged exposure to light or moisture, which may induce racemization or hydrolysis .

Q. What synthetic routes are available for this compound?

A common method involves Strecker synthesis: condensation of α-ketobutenoic acid with ammonium cyanide, followed by acidic hydrolysis. Alternatively, enzymatic transamination using aspartate aminotransferase (AST) and pyridoxal phosphate (PLP) as a cofactor has been reported, though yields are lower (15–30%) . Purification typically employs ion-exchange chromatography or recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. How does this compound inhibit aspartate aminotransferase (AST), and how can this be experimentally validated?

The compound acts as a competitive inhibitor by mimicking the substrate L-aspartate, binding to the active site of AST. Mechanistic validation involves:

  • Kinetic assays : Measure changes in VmaxV_{max} and KmK_m in the presence of varying inhibitor concentrations.
  • Structural studies : Use X-ray crystallography or molecular docking to visualize binding interactions with PLP-dependent active-site residues (e.g., Lys258 in AST) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters.

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies often arise from solvent polarity, pH, or tautomeric equilibria. To standardize

  • Control solvent systems : Use deuterated DMSO or D2O with pH adjustment (e.g., 2.5–3.5 for protonated amino groups).
  • Compare with computational models : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can predict 1H^1H and 13C^13C NMR shifts, aiding assignment .
  • Validate purity : Ensure samples are free of isomers (e.g., 2-amino-2-butenoic acid) via chiral HPLC .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-phenylethylamine to direct stereochemistry during Strecker synthesis.
  • Enzymatic resolution : Employ acylase enzymes to hydrolyze racemic N-acetyl derivatives selectively.
  • Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ . Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS.

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s metabolic fate in cell cultures?

  • Isotopic labeling : Use 13C^{13}C- or 15N^{15}N-labeled this compound to track incorporation into proteins or catabolic pathways via LC-MS/MS.
  • Knockout models : Employ CRISPR-Cas9 to silence AST or other transaminases in cell lines, then measure metabolite accumulation via untargeted metabolomics .
  • Toxicity assays : Pair metabolic studies with cell viability tests (MTT or ATP assays) to correlate turnover with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-butenoic acid
Reactant of Route 2
2-Amino-3-butenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.